Pemirolast

概要

説明

ペミロラストは、主に抗アレルギー薬として使用される肥満細胞安定化剤です。アレーギサルおよびアラマストの商標名で販売されています。 ペミロラストは、花粉症やアレルギー性結膜炎などのアレルギーによって引き起こされる目の痒みを予防するために使用されます .

準備方法

ペミロラストカリウムは、一連の化学反応を経て合成されます。 調製には、9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-アミンとアジ化ナトリウムを反応させてテトラゾール環を形成させる反応が含まれます . 工業生産方法では、予め糊化されたデンプン、乳糖、カルボキシメチルデンプンナトリウム、ステアリン酸マグネシウムを使用してペミロラストカリウム錠剤を形成します .

化学反応の分析

ペミロラストは、次のようなさまざまな化学反応を受けます。

酸化: ペミロラストは、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。

還元: ペミロラストに対して還元反応を行うことができ、化合物の還元型が得られます。

化学反応の分析

Pemirolast undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

科学的研究の応用

Allergic Rhinitis and Conjunctivitis

Pemirolast is used to treat allergic rhinitis and conjunctivitis by stabilizing mast cells and preventing the release of histamine, which causes allergy symptoms.

- Mechanism of Action : this compound binds to the histamine H1 receptor, blocking histamine's effects. It also inhibits calcium ion influx into mast cells, reducing eosinophil chemotaxis .

- Efficacy Studies : A study involving 169 patients demonstrated that a twice-daily regimen of this compound was statistically non-inferior to a four-times-daily regimen regarding itching and hyperemia in allergic conjunctivitis patients .

Bronchial Asthma

This compound is approved in Japan for the treatment of bronchial asthma. It helps manage asthma symptoms by preventing the activation of eosinophils and the release of leukotrienes .

- Research Findings : In vitro studies showed that this compound inhibited leukotriene C4 release from eosinophils in a dose-dependent manner, with significant inhibition observed at higher concentrations .

Vascular Health

Recent studies suggest that this compound may have beneficial effects in preventing restenosis after percutaneous coronary interventions (PCI).

- Clinical Trial Results : A randomized comparative study indicated that this compound significantly reduced the restenosis rate compared to control groups (15% vs. 34.1%), suggesting its potential role in vascular smooth muscle cell proliferation inhibition .

Table 1: Summary of Clinical Applications of this compound

Case Study 1: Efficacy in Allergic Rhinitis

In a clinical trial involving patients with perennial allergic rhinitis, this compound was administered orally over several weeks. Results showed a significant reduction in symptoms compared to placebo, indicating its effectiveness as an antiallergic treatment .

Case Study 2: Prevention of Restenosis

A study assessed the impact of this compound on patients undergoing PCI with stenting. The results indicated that patients receiving this compound had lower rates of in-stent restenosis compared to those who did not receive the drug, highlighting its potential cardiovascular benefits .

作用機序

ペミロラストは、ヒスタミンH1受容体に結合することにより、内因性ヒスタミンの作用を阻害します。これにより、痒みや血管拡張など、ヒスタミンによって引き起こされる症状が一時的に軽減されます。 ペミロラストは、ヒト肥満細胞からのヒスタミン、ロイコトリエンC4、D4、E4などの炎症性メディエーターの抗原誘発性放出も阻害します .

類似化合物との比較

ペミロラストは、ピリドピリミジンとして知られる有機化合物のクラスに属します。類似の化合物には以下が含まれます。

ケトチフェン: アレルギー性疾患の治療に使用される別の肥満細胞安定化剤。

クロモグリク酸: 肥満細胞を安定化させることによりアレルギー反応を予防するために使用される化合物。

ネドクロミル: クロモグリク酸と同様、アレルギー性結膜炎と喘息の治療に使用されます。ペミロラストは、ヒスタミンH1受容体への特異的な結合と、幅広い炎症性メディエーターを阻害する能力においてユニークです.

生物活性

Pemirolast, a mast cell stabilizer, is primarily utilized in the treatment of allergic conditions, particularly allergic conjunctivitis and hay fever. It functions by inhibiting the release of inflammatory mediators such as histamine from mast cells, thereby alleviating symptoms associated with allergic reactions. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

This compound operates primarily through the following mechanisms:

- Mast Cell Stabilization : By preventing the degranulation of mast cells, this compound inhibits the release of histamine and other inflammatory mediators, which are responsible for allergic symptoms .

- Histamine H1 Receptor Antagonism : this compound binds to histamine H1 receptors, blocking the action of histamine and thus providing relief from symptoms such as itching and redness .

- Calcium Channel Blockade : It also inhibits antigen-stimulated calcium ion influx into mast cells, further preventing mediator release .

Pharmacokinetics

- Absorption : this compound is administered topically as an ophthalmic solution. After administration, approximately 10-15% of the dose is excreted unchanged in urine .

- Half-Life : The half-life of this compound is approximately 4.5 hours when used ophthalmically .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy in managing allergic conjunctivitis. A summary of key studies is presented below:

Table 1: Summary of Clinical Trials on this compound

Case Studies

- Ocular Allergies : In a multicenter phase III trial, this compound potassium 0.1% was found to be effective in preventing ocular itching during allergy seasons. The study demonstrated that patients treated with this compound reported significantly fewer days with ocular itching compared to those receiving placebo .

- In Situ Gel Formulation : A study investigated a novel delivery system using this compound potassium-loaded gellan gum in situ gels for treating allergic conjunctivitis. The results indicated good stability and sustained release properties, along with significant anti-inflammatory effects observed in a mouse model .

- Combination Therapy : Research has shown that when combined with levocabastine, this compound enhances therapeutic outcomes in experimental models of allergic conjunctivitis, suggesting potential benefits from combination therapies .

Safety Profile

This compound is generally well tolerated with a safety profile comparable to placebo. Adverse effects are rare but may include local irritation or discomfort upon administration. Long-term use has not shown significant systemic toxicity or adverse events .

特性

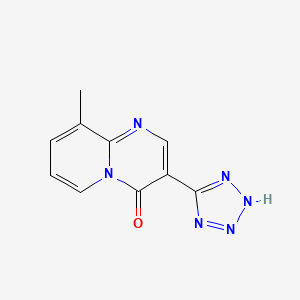

IUPAC Name |

9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIANJWSAHKJQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100299-08-9 (potassium salt) | |

| Record name | Pemirolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048338 | |

| Record name | Pemirolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pemirolast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.9X10+4 mg/L at 25 °C /Estimated/, 4.62e-01 g/L | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pemirolast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.3X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pemirolast binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. Pemirolast has also been observed to inhibit antigen-stimulated calcium ion influx into mast cells through the blockage of calcium channels. Pemirolast inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils., To determine whether pemirolast, a new antiallergic drug, inhibits the activation of eosinophils, we investigated the effect of pemirolast on the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP) from human eosinophils. Calcium ionophore A23187 caused both LTC4 and ECP release from human eosinophils, whereas PAF and FMLP induced only ECP release from the eosinophils. Pemirolast (10(-6) to 10(-3) M) inhibited A23187-induced LTC4 release from the eosinophils in a dose-dependent fashion with 77% inhibition at 10(-3) M. Pemirolast (10(-5) to 10(-3) M) inhibited A23187-induced ECP release from the eosinophils in a dose-dependent fashion with 42% inhibition at 10(-3) M. Pemirolast (10(-4) and 10(-3) M) also inhibited PAF-induced and FMLP-induced ECP release from the eosinophils. We conclude that pemirolast prevents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast might be useful in controlling allergic diseases by inhibiting eosinophil activation. /Pemirolast potassium/, Pemirolast is a mast cell stabilizer and inhibits the release of inflammatory mediators from cells associated with Type I immediate hypersensitivity reactions. The drug has been observed to block antigen-stimulated calcium ion influx into mast cells. Pemirolast also inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. /Pemirolast potassium/ | |

| Record name | Pemirolast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dimethylformamide | |

CAS No. |

69372-19-6, 100299-08-9 | |

| Record name | Pemirolast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69372-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemirolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemirolast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemirolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMIROLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C09NV773M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pemirolast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310-311 °C (decomposes) | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。